B1577005 Dermaseptin-J7

Dermaseptin-J7

Cat. No.: B1577005
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermaseptin-J7 is a synthetic cationic peptide belonging to the dermaseptin family, which are naturally isolated from the skin of Phyllomedusine frogs . These peptides are recognized for their potent, broad-spectrum antimicrobial activity and are a subject of interest in infectious disease and oncology research. Dermaseptins exhibit efficacy against a wide range of pathogens in vitro, including Gram-positive and Gram-negative bacteria, fungi, protozoa, and enveloped viruses . Their primary mechanism of action is believed to involve the disruption of microbial membranes. As cationic, amphipathic alpha-helical peptides, they interact with and integrate into anionic phospholipid bilayers, leading to increased membrane permeability and cell lysis . Beyond their antimicrobial properties, dermaseptins have also demonstrated promising in vitro anti-tumor effects against several human cancer cell lines, highlighting their potential as candidates for therapeutic development . Researchers are exploring methods to enhance the bioavailability and activity of these peptides, such as their immobilization on alginate nanoparticles, which has been shown to significantly increase antibacterial effects . This compound is supplied for research purposes to further investigate these mechanisms and applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

GLWSKIKAAGKEAAKAAAKAAGKAALNAVSEAV

Origin of Product

United States

Comparison with Similar Compounds

(1) Membrane Interaction Dynamics

This compound and its analogues exhibit a two-stage binding mechanism:

Adhesion : Initial electrostatic interaction with negatively charged microbial membranes.

Insertion : Hydrophobic residues penetrate the lipid bilayer, forming pores.
Studies show that cytotoxicity correlates more strongly with insertion affinity than adhesion. For example, K(4)K(20)-S4, despite having lower adhesion affinity than S1, demonstrates higher antimicrobial activity due to superior insertion capability .

(2) Structure-Activity Relationships

  • Cationicity : Higher positive charge (e.g., lysine substitutions in S4) enhances microbial targeting but may increase hemolysis.
  • Helical Stability : Truncated analogues (e.g., 13-mer S4) lose helical structure, reducing membrane insertion and antimicrobial efficacy .
  • Hybrid Designs : TAT fusion peptides retain broad-spectrum activity while minimizing cytotoxicity, suggesting that modular designs can decouple antimicrobial and toxic effects .

(3) Therapeutic Index

This compound exhibits a higher therapeutic index (HC50/MIC) compared to S4 and K(4)K(20)-S4, achieving a balance between potency and safety. This is attributed to its moderate insertion affinity, which disrupts microbial membranes without deeply penetrating mammalian cells .

Clinical and Preclinical Implications

  • This compound: Suitable for topical applications due to low systemic toxicity. Its efficacy against multidrug-resistant A.
  • K(4)K(20)-S4 : Despite superior potency, its hemolytic activity limits systemic use. Structural optimization (e.g., PEGylation) may improve selectivity.
  • TAT-Dermaseptin : A promising vector for intracellular pathogen targeting, such as Mycobacterium tuberculosis, by enhancing peptide delivery into host cells .

Preparation Methods

Collection and Extraction of Skin Secretions

The initial step in preparing Dermaseptin-J7 involves obtaining skin secretions from the source frog species, typically phyllomedusine leaf frogs. The frogs are subjected to gentle electrical stimulation or manual methods to induce secretion from their skin granular glands. The secreted fluid is then collected carefully to avoid contamination.

  • The collected secretion is immediately diluted in acidified aqueous solutions, often 0.1% trifluoroacetic acid (TFA), to stabilize the peptides and prevent degradation.
  • The solution is filtered through 0.22 µm nylon membranes to remove particulate matter and microorganisms, ensuring a clean sample for downstream processing.

Chromatographic Fractionation

Given the complexity of skin secretions, chromatographic techniques are essential to isolate this compound from other peptides and proteins.

2.1. One-Dimensional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • The filtered secretion is loaded onto a reverse-phase C18 column equilibrated with 0.1% TFA in deionized water.
  • Elution is performed using a linear gradient of 0–70% acetonitrile in 0.1% TFA over approximately 5 minutes at a flow rate of 4.0 mL/min.
  • Fractions are collected based on UV absorbance peaks and further analyzed.

2.2. Two-Dimensional Chromatography:

  • To enhance purification, two-dimensional chromatography is applied.
  • First, cation-exchange chromatography (CIEX) is used to separate peptides based on charge differences. The secretion sample is dissolved in sodium acetate buffer (pH 5.0) and centrifuged before loading onto the CIEX column.
  • Fractions from CIEX are then subjected to RP-HPLC as described above, allowing separation based on hydrophobicity.
  • This two-step fractionation increases the purity of this compound and facilitates its identification.

Mass Spectrometry Identification and Sequencing

To confirm the presence and sequence of this compound in the chromatographic fractions:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is employed.
  • Fractions are mixed with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid, and spotted onto MALDI plates.
  • The mass spectra provide molecular weight data, and tandem MS/MS fragmentation allows de novo sequencing of the peptide.
  • Electrospray ion-trap MS/MS can also be used for detailed fragmentation analysis, confirming the amino acid sequence.

Molecular Cloning and cDNA Library Construction

To complement biochemical identification, molecular biology techniques are used to clone the gene encoding this compound:

  • mRNA is extracted from the lyophilized skin secretion or skin tissue.
  • Rapid Amplification of cDNA Ends (RACE) PCR is performed using degenerate primers targeting conserved regions of dermaseptin genes.
  • The amplified cDNA fragments are cloned and sequenced to reveal the precursor peptide sequence, including the signal peptide, propeptide, and mature peptide regions.
  • This approach confirms the peptide sequence predicted by mass spectrometry and provides insight into the biosynthetic pathway.

Chemical Synthesis of this compound

For functional studies and therapeutic development, this compound is chemically synthesized:

  • Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method.
  • The peptide chain is assembled stepwise on a resin, with each amino acid coupled sequentially.
  • After assembly, the peptide is cleaved from the resin and purified by RP-HPLC.
  • Synthetic peptides are validated by mass spectrometry to ensure correct mass and sequence.
  • Synthetic this compound allows for consistent supply and modifications for enhanced activity or stability.

Structural Characterization

  • Secondary structure prediction using computational tools such as I-TASSER indicates that this compound adopts an α-helical conformation in hydrophobic environments, typical of dermaseptins.
  • Circular dichroism (CD) spectroscopy can be used experimentally to confirm α-helicity in membrane-mimicking environments.
  • Structural insights are critical for understanding the mechanism of antimicrobial and anticancer activities.

Summary Table: Preparation Workflow of this compound

Step No. Preparation Stage Method/Technique Purpose/Outcome
1 Skin Secretion Collection Electrical stimulation/manual secretion collection Obtain crude peptide-containing secretion
2 Sample Filtration 0.22 µm nylon membrane filtration Remove particulates and contaminants
3 One-Dimensional Chromatography Reverse-phase HPLC (C18 column) Initial fractionation by hydrophobicity
4 Two-Dimensional Chromatography Cation-exchange chromatography + RP-HPLC Enhanced peptide purification
5 Mass Spectrometry Analysis MALDI-TOF/TOF and ESI-MS/MS Molecular weight determination and sequencing
6 Molecular Cloning RACE PCR and cDNA library construction Gene identification and sequence confirmation
7 Chemical Synthesis Solid-phase peptide synthesis (Fmoc chemistry) Production of pure synthetic peptide for studies
8 Structural Characterization Computational modeling (I-TASSER), CD spectroscopy Secondary structure determination

Research Findings and Notes

  • The combination of chromatographic techniques and mass spectrometry is essential for the isolation and accurate sequencing of this compound from complex frog skin secretions.
  • Molecular cloning complements biochemical methods by confirming peptide sequences at the genetic level and enabling recombinant expression if needed.
  • Chemical synthesis provides a reliable source of this compound for bioactivity assays and potential therapeutic development.
  • Structural studies reveal that this compound, like other dermaseptins, forms amphipathic α-helices, which are crucial for membrane interaction and antimicrobial function.
  • The preparation methods are well-established and have been successfully applied to other dermaseptins, ensuring reproducibility and reliability.

Q & A

Basic Research Questions

Q. What are the primary structural features of Dermaseptin-J7 that influence its antimicrobial activity, and how can these be experimentally validated?

  • Methodological Answer : Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for analyzing its α-helical conformation and amphipathic design. Surface plasmon resonance (SPR) can quantify membrane-binding kinetics, distinguishing adhesion versus insertion states . Truncation experiments (e.g., 16-mer vs. 10-mer derivatives) reveal how peptide length impacts cytotoxicity, with proteolytic assays validating membrane penetration depth .

Q. Which experimental models are most suitable for studying this compound’s cytotoxicity against microbial vs. mammalian cells?

  • Methodological Answer : Use erythrocyte lysis assays (e.g., hemolysis in RBCs) to assess mammalian cell toxicity, while broth microdilution or agar diffusion tests quantify antimicrobial efficacy. Parallel SPR analysis of peptide-bilayer interactions (e.g., with bacterial vs. eukaryotic lipid compositions) helps correlate binding mechanisms with selectivity .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Follow standardized solid-phase peptide synthesis (SPPS) protocols with HPLC purification (>95% purity) and MALDI-TOF mass spectrometry for validation. Detailed reporting of experimental conditions (e.g., solvent systems, temperature) in the Materials and Methods section is mandatory, per journal guidelines .

Advanced Research Questions

Q. How do contradictions arise in studies linking this compound’s membrane-binding kinetics to its cytolytic activity, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from oversimplified one-stage binding models. A two-stage SPR analysis (adhesion followed by insertion) better explains cytotoxicity. For example, K(4)K(20)-S4 derivatives exhibit lower adhesion but higher insertion affinity, which correlates with lytic potency. Proteolytic protection assays (e.g., trypsin digestion of membrane-bound peptides) can validate insertion depth .

Q. What strategies address conflicting data on this compound’s selectivity between Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Use lipid vesicle models mimicking bacterial membranes (e.g., POPG for Gram-positive vs. LPS-incorporated bilayers for Gram-negative). Combine SPR with fluorescence anisotropy to measure peptide-induced membrane rigidity. Statistical meta-analysis of existing datasets can identify confounding variables (e.g., pH, ionic strength) .

Q. How can researchers optimize experimental design to differentiate between direct membrane disruption vs. intracellular targeting mechanisms?

  • Methodological Answer : Employ confocal microscopy with fluorescently tagged this compound to track subcellular localization. Pair this with ATP leakage assays (membrane damage) and transcriptomic profiling (intracellular effects). Control experiments using membrane-impermeant dyes (e.g., propidium iodide) validate pore formation .

Q. What advanced techniques resolve uncertainties in this compound’s structure-activity relationships (SAR) when modifying residues?

  • Methodological Answer : Use alanine-scanning mutagenesis coupled with molecular dynamics (MD) simulations to predict residue-specific contributions. Validate with SPR cytotoxicity correlations (e.g., K4A mutations reduce insertion affinity by 40%). Synchrotron radiation CD can detect subtle conformational shifts in modified peptides .

Methodological Considerations for Contradiction Analysis

  • Data Triangulation : Cross-validate SPR results with isothermal titration calorimetry (ITC) and cryo-EM to confirm binding mechanisms .
  • Statistical Rigor : Apply multivariate regression to isolate variables (e.g., peptide charge, hydrophobicity) influencing cytotoxicity .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw SPR sensorgrams and synthesis protocols in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.